

An In-depth Technical Guide to the Physicochemical Characteristics of N-methylcyclopentanamine

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Compound of Interest

Compound Name: *N*-methylcyclopentanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-methylcyclopentanamine**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations for key experimental workflows.

Physicochemical Properties

N-methylcyclopentanamine is a cyclic amine with a range of properties relevant to its application in organic synthesis and as a potential fragment in medicinal chemistry. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Data for **N-methylcyclopentanamine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ N	[1][2]
Molecular Weight	99.17 g/mol	[1][2][3]
Boiling Point	120-122 °C	[1][4]
119.7 ± 8.0 °C at 760 mmHg	[2]	
Melting Point	Not available	[2][4]
Density	0.840 g/cm ³ at 25 °C	[1]
0.8 ± 0.1 g/cm ³	[2]	
Solubility	Slightly soluble in Chloroform and Methanol.[1] Its solubility in water is expected to be relatively low.[5]	
pKa	10.94 ± 0.20 (Predicted)	[1][6]
logP	1.07	[2]
1.53930	[6]	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and a representative synthesis are outlined below.

2.1. Synthesis via Reductive Amination

A common and effective method for the synthesis of **N-methylcyclopentanamine** is the reductive amination of cyclopentanone with methylamine.

Protocol:

- Reaction Setup: In a high-pressure reaction vessel, combine cyclopentanone (1.0 equivalent) and methylamine (1.1 equivalents) in a suitable solvent such as anhydrous methanol.

- Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalyst, such as 10% palladium on carbon (5 mol % Pd).
- Hydrogenation: Securely seal the reaction vessel and purge it multiple times with hydrogen gas. Pressurize the vessel to a designated pressure (e.g., 50 psi).
- Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure **N-methylcyclopentanamine**.^[7]

2.2. Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.^[8]

Protocol:

- Preparation of Solutions: Prepare a standard solution of the analyte (**N-methylcyclopentanamine**) at a known concentration (e.g., 1 mM). Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). A solution to maintain constant ionic strength, such as 0.15 M KCl, should also be prepared.^[9]
- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).^[9]
- Titration Setup: Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To remove dissolved gases, the solution can be purged with nitrogen gas before titration.^[9]

- Titration: Add the titrant (in this case, 0.1 M HCl, as **N-methylcyclopentanamine** is a base) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[9]
- Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of the steepest slope (inflection point). The pKa can be determined from the pH at the half-equivalence point.[10][11]

2.3. Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (logP).[12]

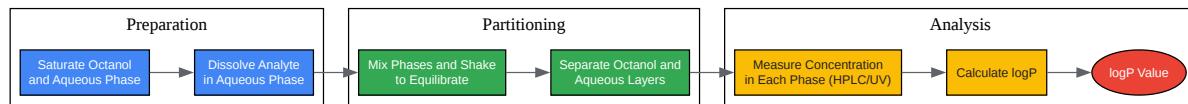
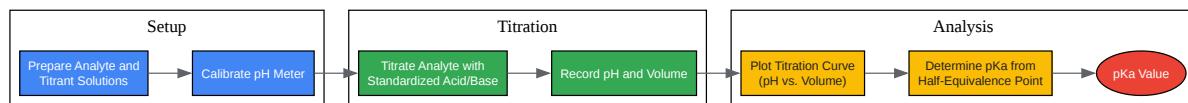
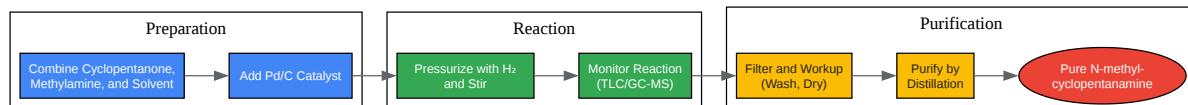
Protocol:

- Phase Saturation: Prepare octanol saturated with water and water (or a buffer solution like PBS at pH 7.4) saturated with octanol to ensure thermodynamic equilibrium.
- Sample Preparation: Dissolve a precisely weighed amount of **N-methylcyclopentanamine** in the aqueous phase to create a stock solution of known concentration.
- Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the analyte stock solution with a known volume of the saturated octanol.
- Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[13] After shaking, allow the two phases to separate completely.
- Phase Separation and Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14][15]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

3.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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